molecular formula C8H9ClO2 B8461417 1-(3-chlorophenyl)ethane-1,2-diol

1-(3-chlorophenyl)ethane-1,2-diol

Cat. No.: B8461417
M. Wt: 172.61 g/mol
InChI Key: WLWZAZBRGPMXCW-MRVPVSSYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 1-(3-chlorophenyl)ethane-1,2-diol , reflecting its ethanediol backbone substituted at the first carbon with a 3-chlorophenyl group. Its molecular formula is C₈H₉ClO₂ , with a molecular weight of 172.61 g/mol . The structural formula (Figure 1) features a benzene ring with a chlorine atom at the meta position, bonded to a two-carbon chain bearing hydroxyl groups at positions 1 and 2.

Structural Highlights :

  • Aromatic ring : 3-chlorophenyl group contributes to electronic effects and steric interactions.
  • Vicinal diol : Hydroxyl groups at C1 and C2 enable hydrogen bonding and participation in redox reactions.

The SMILES notation for this compound is C1=CC(=CC(=C1)Cl)C(CO)O , and its InChIKey is WLWZAZBRGPMXCW-UHFFFAOYSA-N .

Stereochemical Considerations: (R)- and (S)-Enantiomers

The chiral center at C1 gives rise to two enantiomers:

Property (R)-Enantiomer (S)-Enantiomer
CAS Number 80051-04-3 133082-13-0
Optical Rotation Not explicitly reported [α]²⁰/D = +70° (c = 0.2 in CHCl₃)
Stereodescriptors (1R)-1-(3-chlorophenyl)ethane-1,2-diol (1S)-1-(3-chlorophenyl)ethane-1,2-diol

The (R)-enantiomer is cataloged under ChemSpider ID 7991102 , while the (S)-enantiomer is associated with MFCD01863241 . Racemic mixtures (CAS 182918-98-5) lack optical activity and are often intermediates in asymmetric synthesis.

Properties

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

(1S)-1-(3-chlorophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H9ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m1/s1

InChI Key

WLWZAZBRGPMXCW-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](CO)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CO)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction begins with the treatment of 3-chlorostyrene with tert-butyl nitrite (tBuONO) under aerobic conditions in chlorobenzene. This step generates a nitrate ester (e.g., 1-(3-chlorophenyl)-2-nitrooxyethyl nitrate) through a radical-mediated process. Key optimizations include:

  • Solvent selection : Chlorobenzene outperforms dichloromethane, THF, and DMF, achieving 69% yield for the nitrate ester.

  • Catalyst-free conditions : The reaction proceeds without metal catalysts, reducing purification challenges.

Subsequent hydrolysis of the nitrate ester using zinc dust in acetic acid affords this compound in 72–86% yield. For example, the hydrolysis of nitrate ester 3x (derived from 3-chlorostyrene) produces the diol 7e in 78% yield.

Key Data: Dioxygenation-Hydrolysis Sequence

ParameterValue/ConditionYield (%)Source
Nitrate ester formationtBuONO, chlorobenzene69
HydrolysisZn/AcOH, 25°C, 2 h78
Overall yieldTwo-step process~54

Biocatalytic Reduction of α-Hydroxy Ketones

Enzymatic reduction offers an enantioselective route to this compound. This method employs recombinant Escherichia coli coexpressing Candida magnolia carbonyl reductase (CMCR) and glucose dehydrogenase (GDH) for asymmetric reduction of 3-chloro-α-hydroxyacetophenone.

Enzyme System and Substrate Specificity

The CMCR/GDH system enables NADPH regeneration, eliminating the need for exogenous cofactors. The reaction proceeds under mild conditions (pH 6, 16 h) with 1.0 M substrate concentration, achieving 90% isolated yield and >99% enantiomeric excess (ee). The stereoselectivity arises from CMCR’s active site, which preferentially reduces the pro-R ketone group.

Key Data: Biocatalytic Reduction

ParameterValue/ConditionResultSource
Substrate3-Chloro-α-hydroxyacetophenone90% yield
Enantiomeric excessCMCR/GDH system>99% ee
SolventAqueous buffer (pH 6)-

Photocatalytic Synthesis Using Acr+MesClO4

A photoredox catalytic method utilizing 9-mesityl-10-methylacridinium perchlorate (Acr+MesClO4) has been reported for direct diol synthesis. This approach avoids multi-step sequences by leveraging visible-light activation.

Reaction Conditions and Scope

In a representative procedure, 3-chlorophenylacetylene is irradiated with blue light in the presence of Acr+MesClO4 (4.0 mg, 0.009 mmol) and a proton source, yielding this compound (2v ) without requiring hydrolysis. While exact yields are unspecified, the method’s novelty lies in its single-step operation and compatibility with diverse aryl substrates.

Comparative Analysis of Synthetic Methods

The table below contrasts the three primary methods for preparing this compound:

MethodYield (%)EnantioselectivityKey AdvantageLimitation
Aerobic Dioxygenation~54RacemicScalable, metal-freeMulti-step process
Biocatalytic Reduction90>99% eeHigh enantiopuritySubstrate-specific optimization
PhotocatalyticN/AN/ASingle-step synthesisLimited yield data

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(3-chlorophenyl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Cl, Br) increase acidity of hydroxyl groups compared to electron-donating groups (e.g., OCH$3$, CH$2$CH$_3$) .
    • Positional isomerism : 3-Chlorophenyl derivatives may exhibit distinct reactivity compared to para-substituted analogs due to steric hindrance and electronic effects.
  • Biological Activity :
    • The 3-ethylphenyl analog (compound 8) from Streptomyces sp. inhibits 11β-HSD1 (86% inhibition at 20 μM), suggesting that alkyl substituents enhance bioactivity .
    • MOPEG (4-hydroxy-3-methoxyphenyl derivative) is a central nervous system metabolite, highlighting the role of hydroxyl/methoxy groups in neurotransmitter regulation .

Q & A

Q. What are the established synthetic routes for 1-(3-chlorophenyl)ethane-1,2-diol, and how is its structural purity validated?

Synthesis typically involves coupling 3-chlorophenyl precursors with glycolic acid derivatives under controlled conditions. For example, derivatives like 1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol (HCl-gly) are synthesized via nucleophilic addition or oxidation-reduction reactions, as described for structurally similar lignin model compounds . Structural validation employs 1H-NMR to confirm the diol moiety and aromatic substitution patterns, supported by GC/MS for volatile intermediates. Purity is assessed via melting point analysis and chromatographic techniques (e.g., TLC/UHPLC) .

Q. How does the 3-chlorophenyl substituent influence the compound’s reactivity in radical-mediated degradation studies?

The electron-withdrawing chlorine atom on the aromatic ring reduces electron density, potentially altering susceptibility to radical attack. In lignin model analogs (e.g., 1-(3,4-dimethoxyphenyl)ethane-1,2-diol), hydroxyl (HO•) and oxyl anion (O•–) radicals preferentially attack the ethane-1,2-diol side chain rather than the aromatic ring. Comparative studies suggest that electron-rich rings (e.g., methoxy-substituted) hinder radical reactions, while electron-deficient rings (e.g., chloro-substituted) may accelerate side-chain oxidation .

Q. What analytical methods are recommended for quantifying this compound in reaction mixtures?

UHPLC-ESI-MS is optimal for high-resolution quantification, with detection limits tailored to the compound’s polarity. 1H-NMR integration of diagnostic peaks (e.g., –CH(OH)– at δ 4.8–5.0 ppm) provides complementary structural confirmation. For kinetic studies, spectrophotometric monitoring of chromogenic intermediates (e.g., during Cr(VI) oxidation) is effective .

Advanced Research Questions

Q. How can electrochemical methods elucidate the oxidative behavior of this compound?

Cyclic voltammetry (CV) reveals oxidation potentials influenced by the 3-chlorophenyl group. In lignin model compounds, electron-rich aromatic rings (e.g., guaiacyl-type) exhibit lower oxidation potentials due to easier cation radical formation. For 1-(3-chlorophenyl) analogs, CV can identify whether the chlorine substituent stabilizes radical intermediates or accelerates side-chain cleavage. Electrolysis experiments with mediators (e.g., TEMPO) further map degradation pathways, such as Cα–Cβ bond cleavage yielding aldehydes .

Q. What strategies enable functionalization of this compound for bioactive derivative synthesis?

The diol moiety allows diacetylation (e.g., using acetic anhydride in pyridine) to protect hydroxyl groups, facilitating subsequent coupling with heterocycles like nitroimidazoles. For example, this compound derivatives can be synthesized via Sharpless asymmetric dihydroxylation or nucleophilic addition to imidazole aldehydes, followed by deprotection . HRMS and multinuclear NMR (1H, 13C) are critical for confirming regioselectivity.

Q. How do substituent effects on the aromatic ring modulate reaction mechanisms in alkaline degradation studies?

Comparative studies of lignin model compounds (e.g., 1-(3,4-dimethoxyphenyl) vs. 1-(3-chlorophenyl) derivatives) reveal that electron-donating groups (e.g., –OCH3) increase ring stability but slow side-chain oxidation. In contrast, electron-withdrawing groups (e.g., –Cl) enhance side-chain reactivity with radicals like O•–. Mechanistic insights are obtained via isotopic labeling (e.g., D2O for tracking H• abstraction) and EPR spectroscopy to detect radical intermediates .

Q. What role does this compound play in mimicking metabolic pathways for nephrotoxicity studies?

While not directly studied, ethane-1,2-diol derivatives metabolize to oxalic acid, inducing calcium oxalate (CaOx) nephrolithiasis in rodents. Researchers can adapt this model by substituting ethane-1,2-diol with 1-(3-chlorophenyl) analogs to investigate chlorine’s impact on hepatic metabolism (e.g., alcohol dehydrogenase activity) and oxalate chelation. Urinary biomarkers (e.g., glycolic acid) are quantified via GC-MS , while renal CaOx deposition is histologically validated .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for diol protection to avoid side reactions.
  • Degradation Studies : Use buffered H2O2 (pH 12.0) to generate O•– radicals under controlled temperatures (70°C) .
  • Electrochemistry : Employ a three-electrode system with a glassy carbon working electrode for reproducible CV data .

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